Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate
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Overview
Description
“Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate” is a complex organic compound. It contains a benzoate group, a sulfonyl group, a pyridine ring, and a piperidine ring. These functional groups suggest that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Organic Synthesis and Chemical Interactions
- The study of chemical structures and interactions in compounds similar to "Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate" has been a focus in organic chemistry, aiming to understand their molecular conformations, stability, and synthesis pathways. For instance, the synthesis and structural analysis of N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide reveals insights into sulfonamide bridging and π–π stacking interactions, which are critical for the design of compounds with specific chemical properties (Kumar et al., 2012).
Pharmacological Research
- In pharmacological research , the metabolic fate of structurally related synthetic cannabinoid receptor agonists, such as QMMSB and QMiPSB , has been explored to identify phase I and II metabolites in vitro. This research is crucial for toxicological screenings and understanding the enzymatic pathways involved in drug metabolism, potentially guiding the development of new therapeutics (Richter et al., 2022).
Antimicrobial Applications
- The synthesis and antimicrobial activity of new heterocycles based on sulfonyl and piperidine derivatives against various pathogens have been studied, suggesting the potential of such compounds in developing new antimicrobial agents. Compounds with piperidine derivatives have shown significant potency, which may inform the design of new drugs or protective agents for agricultural use (El‐Emary et al., 2002).
Material Science
- In material science , the role of compounds with sulfanyl, sulfinyl, and sulfonyl groups in inducing supramolecular liquid crystal phases through intermolecular hydrogen bonding has been explored. This research could be relevant for the development of advanced materials with tailored optical and electronic properties (Naoum et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(4-pyridin-4-yloxypiperidin-1-yl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-18(21)14-2-4-17(5-3-14)26(22,23)20-12-8-16(9-13-20)25-15-6-10-19-11-7-15/h2-7,10-11,16H,8-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMAOSZTJTYKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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